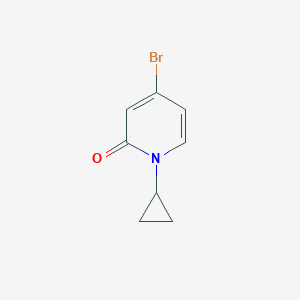

4-Bromo-1-cyclopropylpyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-cyclopropylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-6-3-4-10(7-1-2-7)8(11)5-6/h3-5,7H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJGCHDQKZZFTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC(=CC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193334-86-9 | |

| Record name | 4-bromo-1-cyclopropylpyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-cyclopropylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Cyclopropyl Pyridinone Scaffold

The 4-bromo-1-cyclopropylpyridin-2(1H)-one moiety is a key heterocyclic building block in modern medicinal chemistry. The unique combination of a brominated pyridinone core and an N-cyclopropyl group imparts a specific three-dimensional conformation and electronic profile, making it a valuable scaffold for the development of novel therapeutic agents. The cyclopropyl group, in particular, is often employed as a "bioisostere" for a phenyl ring or other larger groups, offering metabolic stability and improved physicochemical properties. The bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a wide chemical space in drug discovery programs. This guide provides a comprehensive, technically-grounded protocol for the synthesis of this important intermediate, delving into the mechanistic rationale behind the chosen synthetic strategy.

Synthetic Strategy: A Copper-Catalyzed N-Cyclopropylation Approach

The synthesis of this compound is most effectively achieved through a copper-catalyzed N-cyclopropylation of 4-bromo-2-hydroxypyridine. This reaction is a variation of the well-established Chan-Lam coupling, which forms a carbon-nitrogen bond between a nitrogen-containing substrate and a boronic acid derivative in the presence of a copper catalyst.[1][2] This approach is favored over other methods like the Buchwald-Hartwig amination due to the often milder reaction conditions and the use of a more economical copper catalyst.[3][4]

The starting material, 4-bromo-2-hydroxypyridine, exists in a tautomeric equilibrium with its pyridinone form, 4-bromo-1H-pyridin-2-one.[5] The N-cyclopropylation occurs on the nitrogen atom of the pyridinone tautomer.

Reaction Mechanism: The Chan-Lam Coupling Pathway

The Chan-Lam coupling reaction proceeds through a catalytic cycle involving copper(I) and copper(III) intermediates. The key steps are:

-

Ligand Exchange: The active copper(II) catalyst coordinates with the deprotonated 4-bromopyridin-2-one.

-

Transmetalation: The cyclopropyl group is transferred from the boronic acid to the copper center, forming a copper(III)-cyclopropyl-pyridone complex.

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the copper(III) complex, yielding the desired product and a copper(I) species.

-

Reoxidation: The copper(I) is reoxidized to the active copper(II) state by an oxidant, typically molecular oxygen from the air, to complete the catalytic cycle.

Caption: Proposed catalytic cycle for the Chan-Lam N-cyclopropylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the copper-catalyzed N-arylation and N-alkylation of amides and related heterocycles.[6][7]

Materials and Reagents

| Reagent | M.W. | Amount | Moles | Equivalents |

| 4-Bromo-2-hydroxypyridine | 174.00 | 1.00 g | 5.75 mmol | 1.0 |

| Cyclopropylboronic acid | 85.90 | 0.74 g | 8.63 mmol | 1.5 |

| Copper(II) acetate | 181.63 | 0.10 g | 0.58 mmol | 0.1 |

| Pyridine | 79.10 | 1.37 mL | 17.25 mmol | 3.0 |

| Toluene | - | 20 mL | - | - |

Equipment

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-hydroxypyridine (1.00 g, 5.75 mmol), cyclopropylboronic acid (0.74 g, 8.63 mmol), and copper(II) acetate (0.10 g, 0.58 mmol).

-

Solvent and Base Addition: Add toluene (20 mL) and pyridine (1.37 mL, 17.25 mmol) to the flask. The pyridine acts as a base to deprotonate the pyridinone and also serves as a ligand to stabilize the copper catalyst.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to 95-100 °C with vigorous stirring. The reaction is typically left to proceed for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). The aqueous washes remove the pyridine and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford this compound as a solid.

Caption: Experimental workflow for the synthesis of the target compound.

Expected Results and Characterization

The expected yield for this type of reaction is typically in the range of 60-80%. The final product, this compound, should be a white to off-white solid.

Predicted ¹H NMR Data

While a specific published spectrum for the title compound was not found in the initial search, the expected ¹H NMR (400 MHz, CDCl₃) chemical shifts can be predicted based on the structure and data from analogous compounds:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-3 | 6.2 - 6.4 | d | J ≈ 2.0 |

| H-5 | 7.2 - 7.4 | dd | J ≈ 7.0, 2.0 |

| H-6 | 7.0 - 7.2 | d | J ≈ 7.0 |

| N-CH (cyclopropyl) | 3.2 - 3.4 | m | - |

| CH₂ (cyclopropyl) | 0.8 - 1.2 | m | - |

Disclaimer: These are predicted values and may differ from experimental results.

Troubleshooting and Self-Validation

-

Low Yield: If the reaction yield is low, ensure all reagents are dry, as water can interfere with the catalytic cycle. The reaction time may also need to be extended, or a more efficient ligand, such as 2,2'-bipyridine, could be trialed in place of pyridine.

-

Side Products: The formation of homocoupled byproducts is a possibility in Chan-Lam reactions. Careful purification by column chromatography is essential to isolate the desired product.

-

Incomplete Reaction: If the starting material is not fully consumed, consider increasing the amount of cyclopropylboronic acid or the reaction temperature slightly. However, be aware that higher temperatures may lead to decomposition.

Conclusion

The copper-catalyzed N-cyclopropylation of 4-bromo-2-hydroxypyridine presents a reliable and efficient method for the synthesis of this compound. This in-depth guide provides a robust protocol grounded in the principles of the Chan-Lam coupling reaction. By understanding the underlying mechanism and potential pitfalls, researchers can confidently synthesize this valuable building block for applications in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-cyclopropylpyridin-2(1H)-one

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. Among the structural motifs that have garnered significant attention, the cyclopropyl group stands out for its unique conformational and electronic characteristics.[1][2] Its incorporation into drug candidates can profoundly influence a molecule's metabolic stability, binding affinity, and overall biological activity.[1][2][3] 4-Bromo-1-cyclopropylpyridin-2(1H)-one is a heterocyclic compound that embodies the strategic integration of a cyclopropyl group onto a pyridinone scaffold, a core structure present in numerous biologically active molecules. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering a technical resource for researchers and scientists engaged in drug development and chemical synthesis.

The cyclopropyl ring, a three-membered carbocycle, imparts a degree of rigidity and strain that can lock a molecule into a bioactive conformation, thereby enhancing its interaction with target proteins.[1] Furthermore, the cyclopropyl group is often resistant to metabolic degradation, offering a means to improve the in vivo half-life of a drug candidate.[1] The pyridinone core, on the other hand, is a versatile scaffold known for its wide range of biological activities, including antimicrobial and anticancer properties. The combination of these two moieties in this compound makes it a compound of significant interest for further investigation and development.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence everything from formulation and administration to absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the key physicochemical parameters of this compound.

| Property | Value | Source |

| Chemical Formula | C₈H₈BrNO | [4][5][6] |

| Molecular Weight | 214.06 g/mol | [4][5][6] |

| CAS Number | 1193334-86-9 | [4][5][6] |

| Appearance | Off-white to light yellow solid | [6] |

| Melting Point | Not experimentally determined | |

| Boiling Point | 305.7 ± 35.0 °C (Predicted) | [6] |

| Density | 1.786 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | -1.06 ± 0.63 (Predicted) | [6] |

| Solubility | See Experimental Protocol |

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity and reproducibility of research, it is essential to employ validated experimental protocols for the determination of physicochemical properties. The following sections detail the methodologies for characterizing this compound.

Determination of Melting Point

Rationale: The melting point is a critical indicator of a compound's purity and identity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a rate of 10-20 °C/min until it is approximately 30 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C/min to allow for accurate determination.

-

The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for determining the melting point of a solid sample.

Solubility Assessment

Rationale: Solubility in various solvents is a crucial parameter for drug development, influencing formulation, bioavailability, and purification strategies.

Methodology:

-

A known amount of this compound (e.g., 1 mg) is placed in a series of vials.

-

A measured volume (e.g., 1 mL) of a selected solvent (e.g., water, ethanol, methanol, dichloromethane, dimethyl sulfoxide) is added to each vial.

-

The vials are agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

The samples are visually inspected for undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble at that concentration. If not, the mixture is filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV.

Diagram of Solubility Assessment Workflow:

Caption: Step-by-step process for assessing the solubility of a compound.

Spectroscopic and Chromatographic Analysis

Spectroscopic and chromatographic techniques are indispensable for confirming the structure and purity of a chemical compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for determining the purity of a compound.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at an appropriate wavelength (e.g., 254 nm).

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter.

Diagram of HPLC Analysis Workflow:

Caption: The process flow for purity analysis by reverse-phase HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for structural confirmation.

Predicted ¹H NMR Spectral Features:

-

Cyclopropyl Protons: A complex multiplet in the upfield region (approximately 0.5-1.5 ppm).

-

Pyridinone Ring Protons: Distinct signals in the aromatic region (approximately 6.0-8.0 ppm), with coupling patterns indicative of their relative positions.

Predicted ¹³C NMR Spectral Features:

-

Cyclopropyl Carbons: Signals in the aliphatic region (approximately 5-20 ppm).

-

Pyridinone Ring Carbons: Signals in the downfield region (approximately 100-160 ppm), including the carbonyl carbon at the most downfield position.

-

Carbon-Bromine Bond: The carbon atom attached to the bromine will show a characteristic chemical shift.

Methodology:

-

A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

The sample is placed in an NMR tube and analyzed using a high-field NMR spectrometer.

-

Both ¹H and ¹³C NMR spectra are acquired.

Mass Spectrometry (MS) for Molecular Weight Verification

Rationale: Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Expected Mass Spectrum:

-

Molecular Ion Peak (M+): A prominent peak corresponding to the molecular weight of the compound (214.06 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: Fragmentation may involve the loss of the cyclopropyl group, the bromine atom, or cleavage of the pyridinone ring.

Methodology:

-

A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC or GC.

-

The sample is ionized using a suitable technique, such as electrospray ionization (ESI) or electron impact (EI).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion

This compound is a compound with significant potential in the field of drug discovery, owing to the advantageous properties conferred by its cyclopropyl and pyridinone moieties. This guide has provided a comprehensive overview of its key physicochemical properties and detailed the experimental protocols necessary for their determination. A thorough characterization of these properties is a critical step in the journey from a promising molecule to a potential therapeutic agent. The methodologies outlined herein provide a robust framework for researchers to obtain the accurate and reliable data needed to advance their scientific endeavors.

References

- 1. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. parchem.com [parchem.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. This compound | 1193334-86-9 [amp.chemicalbook.com]

An In-depth Technical Guide to 4-Bromo-1-cyclopropylpyridin-2(1H)-one (CAS Number: 1193334-86-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1-cyclopropylpyridin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry. The document details its chemical properties, a plausible synthetic route, predicted spectroscopic characteristics, and key reactivity patterns, with a focus on its application in the synthesis of complex molecules for drug discovery. The strategic importance of the N-cyclopropyl and 4-bromo-2-pyridinone motifs is discussed, highlighting their role in modulating physicochemical properties and enabling diverse chemical transformations. This guide serves as a critical resource for researchers leveraging this compound in the development of novel therapeutic agents.

Introduction: The Strategic Value of a Unique Building Block

This compound is a synthetically versatile intermediate that combines three key structural features of significant interest in modern drug discovery: a pyridin-2(1H)-one core, a bromine atom at the 4-position, and an N-cyclopropyl group. The pyridinone scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs due to its ability to act as a hydrogen bond donor and acceptor.[1] The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce molecular complexity.[2]

The N-cyclopropyl group is of particular importance. This small, strained ring system is increasingly utilized by medicinal chemists to enhance the metabolic stability, potency, and membrane permeability of drug candidates.[3] The unique stereoelectronic properties of the cyclopropyl group can also be used to rigidly constrain the conformation of molecules, leading to more favorable interactions with biological targets.[3][4] The convergence of these three motifs in a single, readily functionalizable molecule makes this compound a highly valuable tool for the synthesis of novel chemical entities with therapeutic potential.

Physicochemical and Structural Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in both reaction and biological systems.

| Property | Value | Source |

| CAS Number | 1193334-86-9 | [4][5] |

| Molecular Formula | C₈H₈BrNO | [4][5] |

| Molecular Weight | 214.06 g/mol | [4] |

| IUPAC Name | 4-bromo-1-cyclopropylpyridin-2-one | [5] |

| Appearance | Off-white to light yellow solid (Predicted) | [6] |

| Boiling Point | 305.7 ± 35.0 °C (Predicted) | [6] |

| Density | 1.786 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | -1.06 ± 0.63 (Predicted) | [6] |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed through the N-cyclopropylation of a suitable pyridinone precursor, which itself can be synthesized and subsequently brominated.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Bromo-2-hydroxypyridine

This intermediate can be prepared from 4-bromo-2-methoxypyridine via acid-catalyzed hydrolysis.[2]

-

To a solution of 4-bromo-2-methoxypyridine in a suitable solvent such as 1,4-dioxane, add an aqueous solution of a strong acid (e.g., 4M HCl).

-

Heat the reaction mixture at an elevated temperature (e.g., 90°C) for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., 1N NaOH) to a pH of 8-9.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2-hydroxypyridine.

Step 2: N-Cyclopropylation of 4-Bromo-2-hydroxypyridine

The N-alkylation of pyridones can be achieved under basic conditions.

-

To a solution of 4-bromo-2-hydroxypyridine in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base (e.g., sodium hydride or potassium carbonate).

-

Stir the mixture at room temperature for a short period to allow for deprotonation.

-

Add cyclopropyl bromide to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60-80°C) and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the ¹H and ¹³C NMR spectra can be predicted based on the chemical structure and data from analogous compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyridinone ring protons and the cyclopropyl protons.

-

Pyridinone Protons: Three signals are expected in the aromatic region (typically δ 6.0-8.0 ppm). The proton at C5 will likely appear as a doublet, coupled to the proton at C6. The proton at C3 will likely be a doublet coupled to the proton at C5 (long-range coupling) or a singlet. The proton at C6 will likely be a doublet coupled to the proton at C5.

-

Cyclopropyl Protons: The methine proton on the cyclopropyl ring attached to the nitrogen will appear as a multiplet. The four methylene protons on the cyclopropyl ring will likely appear as two sets of multiplets due to their diastereotopic nature.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Pyridinone Carbons: The carbonyl carbon (C2) is expected to be the most downfield signal (typically δ > 160 ppm). The carbon bearing the bromine atom (C4) will also be significantly deshielded. The other three pyridinone carbons will appear in the aromatic region.

-

Cyclopropyl Carbons: The methine carbon attached to the nitrogen will be deshielded compared to the methylene carbons. The two methylene carbons will appear at a higher field.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the C-Br bond, which is amenable to a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 4-position.[7][8][9][10]

Caption: Suzuki-Miyaura coupling of this compound.

Typical Experimental Protocol:

-

To a reaction vessel, add this compound, the desired boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent system (e.g., toluene/water or dioxane/water).

-

Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to 4-amino-substituted pyridinones.[11][12][13][14] This is a crucial transformation for introducing diversity and modulating the properties of lead compounds.

Caption: Buchwald-Hartwig amination of this compound.

Typical Experimental Protocol:

-

Combine this compound, the desired amine, a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or K₃PO₄) in a reaction vessel.

-

Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

-

Heat the mixture under an inert atmosphere until the reaction is complete.

-

Cool the reaction, quench with water, and extract with an organic solvent.

-

Purify the product via column chromatography.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, based on analogous compounds, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15] Avoid inhalation of dust and contact with skin and eyes.

-

Health Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its unique combination of a pyridinone core, a synthetically versatile bromine atom, and a property-enhancing cyclopropyl group makes it a valuable starting material for the synthesis of diverse and complex molecules. This guide provides a comprehensive overview of its properties, a plausible synthetic route, predicted spectroscopic characteristics, and key reactivity, serving as a valuable resource for researchers in the field. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel therapeutic agents.

References

- 1. 2-Pyridone synthesis [organic-chemistry.org]

- 2. 4-BROMOPYRIDIN-2-OL CAS#: 36953-37-4 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chemuniverse.com [chemuniverse.com]

- 5. parchem.com [parchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

structure elucidation of 4-Bromo-1-cyclopropylpyridin-2(1H)-one

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-1-cyclopropylpyridin-2(1H)-one

Authored by: A Senior Application Scientist

This guide provides a comprehensive, multi-technique workflow for the definitive , a heterocyclic compound of interest in synthetic and medicinal chemistry.[1][2] The pyridinone scaffold is a privileged structure in drug discovery, making the unambiguous characterization of its derivatives a critical task.[3] This document moves beyond a simple listing of techniques, instead detailing a logical, self-validating process that integrates data from mass spectrometry, vibrational spectroscopy, and advanced nuclear magnetic resonance to solve the molecular puzzle. The causality behind each experimental choice and the interpretation of the resulting data are explained to provide field-proven insights for researchers, scientists, and drug development professionals.

Pillar I: Foundational Analysis - Molecular Formula and Degree of Unsaturation

The first step in any structure elucidation is to determine the elemental composition and molecular weight of the unknown compound.[4][5] High-Resolution Mass Spectrometry (HRMS) is the premier technique for this purpose, providing a highly accurate mass measurement that allows for the confident assignment of a molecular formula.

Expertise & Rationale

For a compound containing bromine, mass spectrometry offers a unique diagnostic feature: the isotopic signature. Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), in a roughly 1:1 ratio.[6] Consequently, any molecular ion or fragment containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") of nearly equal intensity, separated by two mass-to-charge units (m/z).[7] Observing this M/M+2 pattern is a powerful confirmation of the presence of bromine in the molecule.

Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₈H₈BrNO | Based on the compound name. |

| [M+H]⁺ (⁷⁹Br) | 213.9862 m/z | Calculated exact mass for C₈H₉⁷⁹BrNO⁺. |

| [M+H]⁺ (⁸¹Br) | 215.9842 m/z | Calculated exact mass for C₈H₉⁸¹BrNO⁺. |

| Isotopic Ratio | ~1:1 | Reflects the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[6] |

Degree of Hydrogen Deficiency (IHD)

Once the molecular formula (C₈H₈BrNO) is confirmed, the Index of Hydrogen Deficiency (IHD) can be calculated to infer the number of rings and/or multiple bonds.

-

Formula: IHD = C - (H/2) - (X/2) + (N/2) + 1

-

Calculation: IHD = 8 - (8/2) - (1/2) + (1/2) + 1 = 5

An IHD of 5 suggests a highly unsaturated system, likely containing an aromatic ring (which accounts for 4 degrees of unsaturation) and an additional double bond or ring. This is consistent with the proposed pyridinone structure, which has a ring system and a carbonyl group.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Employ an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire data over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated using a known standard to achieve mass accuracy within 5 ppm.

-

Analysis: Identify the molecular ion cluster. Confirm the m/z values for the [M+H]⁺ peaks corresponding to the ⁷⁹Br and ⁸¹Br isotopes and verify their ~1:1 intensity ratio.[7] Use the instrument software to predict the molecular formula from the accurate mass of the monoisotopic peak.

Pillar II: Functional Group Identification via Vibrational Spectroscopy

With the molecular formula established, Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the key functional groups present in the molecule.[5][8] This technique measures the absorption of infrared radiation by molecular bonds, which causes them to vibrate at specific frequencies.

Expertise & Rationale

The structure "this compound" implies the presence of several key functionalities: a carbonyl group (C=O) within the pyridinone ring, aromatic C=C and C-N bonds, aliphatic C-H bonds in the cyclopropyl group, and aromatic C-H bonds. Each of these will produce a characteristic absorption band in the IR spectrum. The pyridinone C=O stretch is particularly diagnostic and is expected to appear in the range of 1650-1690 cm⁻¹, a typical region for α,β-unsaturated cyclic amides (lactams).

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic & Vinylic C-H stretch |

| ~3000-2850 | Medium-Weak | Aliphatic C-H stretch (cyclopropyl) |

| ~1670 | Strong | C=O stretch (amide/pyridinone) |

| ~1600 & ~1480 | Medium-Strong | C=C and C=N ring stretching |

| ~1020 | Weak | Cyclopropyl ring breathing mode |

| < 800 | Medium-Strong | C-Br stretch |

Note: These are predicted values based on typical functional group absorption regions.[9][10]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: If the sample is a solid, place a small amount (1-2 mg) onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs the background subtraction. Analyze the resulting spectrum by identifying the positions (in cm⁻¹) and relative intensities of the major absorption bands.

Visualization: Functional Group to IR Peak Correlation

Caption: Correlation of molecular functional groups with their predicted IR absorption regions.

Pillar III: Constructing the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[8][11] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can assemble the molecular skeleton piece by piece.

Expertise & Rationale

A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments provides a complete picture.

-

¹H NMR: Gives information on the number of unique proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and their neighboring protons (spin-spin coupling/multiplicity).

-

¹³C NMR: Reveals the number of unique carbon environments. The chemical shift indicates the type of carbon (e.g., carbonyl, aromatic, aliphatic).

-

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling interactions, showing which protons are adjacent to each other (typically within 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, providing definitive ¹H-¹³C one-bond connections.

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity | Integration | COSY Correlations |

| C2 | ~160 | - | - | - | - |

| C3 | ~122 | ~6.5 | d, J ≈ 7.5 Hz | 1H | H5 |

| C4 | ~110 | - | - | - | - |

| C5 | ~140 | ~7.4 | dd, J ≈ 7.5, 2.5 Hz | 1H | H3, H6 |

| C6 | ~105 | ~6.3 | d, J ≈ 2.5 Hz | 1H | H5 |

| C7 (N-CH) | ~30 | ~3.5 | m | 1H | H8/H8' |

| C8/C8' | ~8 | ~1.2 & ~1.0 | m | 4H | H7 |

Experimental Protocols: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard 1D proton spectrum over a range of 0-10 ppm.

-

Process the data (Fourier transform, phase correction, baseline correction).

-

Calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

Integrate the signals and analyze multiplicities.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum over a range of 0-200 ppm.

-

A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio.

-

Calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).

-

-

2D COSY Acquisition:

-

Run a standard gradient-selected COSY experiment.

-

Process the 2D data and identify cross-peaks, which indicate ¹H-¹H spin coupling.

-

-

2D HSQC Acquisition:

-

Run a standard gradient-selected HSQC experiment optimized for one-bond C-H coupling (~145 Hz).

-

Process the 2D data to correlate each proton signal with its corresponding carbon signal.

-

Visualization: NMR Structure Elucidation Workflow

Caption: Integrated workflow demonstrating how 1D and 2D NMR data confirm structural fragments.

Pillar IV: Unambiguous Confirmation by X-ray Crystallography

While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[12] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, yielding exact bond lengths, bond angles, and stereochemistry.

Expertise & Rationale

Obtaining a single crystal suitable for diffraction is often the rate-limiting step, but the resulting structural model is considered definitive. It confirms the connectivity derived from NMR and provides spatial information that spectroscopy cannot, such as the dihedral angle between the pyridinone ring and the cyclopropyl group.[13]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents should be screened (e.g., ethanol, ethyl acetate, hexane, or mixtures).

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the goniometer on a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to generate the final atomic coordinates and structural parameters.

Conclusion

The is a systematic process that relies on the synergistic application of modern analytical techniques. HRMS establishes the molecular formula (C₈H₈BrNO) and confirms the presence of bromine. FTIR spectroscopy identifies the key functional groups, notably the pyridinone carbonyl. Finally, a suite of 1D and 2D NMR experiments pieces together the molecular framework, connecting the N-cyclopropyl substituent to the bromo-substituted pyridinone ring at the correct positions. While this spectroscopic evidence is conclusive, X-ray crystallography stands as the final arbiter for absolute structural confirmation. This rigorous, multi-faceted approach ensures the highest degree of confidence in the assigned structure, a prerequisite for any further chemical or biological investigation.

References

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. fiveable.me [fiveable.me]

- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. youtube.com [youtube.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ’ | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API) - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-1-cyclopropylpyridin-2(1H)-one molecular weight and formula

An In-depth Technical Guide to 4-Bromo-1-cyclopropylpyridin-2(1H)-one: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of increasing interest in the field of medicinal chemistry and drug discovery. The document details the molecule's fundamental physicochemical properties, including its molecular formula and weight, and presents a logical, field-proven synthetic pathway. The guide elucidates the rationale behind its utility as a versatile synthetic intermediate, focusing on the strategic importance of its structural features—the brominated pyridinone core and the N-cyclopropyl group. This paper is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this valuable chemical building block.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridinone derivative. The presence of a bromine atom at the 4-position and a cyclopropyl group on the nitrogen atom makes it a functionally rich and sterically defined molecule. These features are highly desirable for creating diverse molecular libraries for high-throughput screening and for the targeted synthesis of complex pharmaceutical agents.

The core properties of this compound are summarized in the table below. It is important to note that some physical properties, such as boiling point and density, are often predicted via computational models due to the compound's primary use as a synthetic intermediate rather than a final product.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BrNO | [2][3] |

| Molecular Weight | 214.06 g/mol | [3][4] |

| CAS Number | 1193334-86-9 | [1][3] |

| Appearance | Off-white to light yellow solid | [1] |

| Boiling Point (Predicted) | 305.7 ± 35.0 °C | [1] |

| Density (Predicted) | 1.786 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -1.06 ± 0.63 | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several routes. A logical and efficient pathway involves the initial formation of the N-cyclopropyl pyridinone scaffold, followed by selective bromination. This strategy prevents potential side reactions that could occur if a pre-brominated pyridine is used for N-alkylation.

Proposed Synthetic Workflow

The following diagram illustrates a representative two-step synthesis. The first step is the N-alkylation of 2-hydroxypyridine with a cyclopropyl halide, followed by electrophilic aromatic bromination.

References

An In-depth Technical Guide to the Reactivity and Stability of 4-Bromo-1-cyclopropylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1-cyclopropylpyridin-2(1H)-one is a key heterocyclic building block in medicinal chemistry and materials science. Its unique structural features—a pyridinone core, a reactive bromine atom, and a strained cyclopropyl group—confer a distinct profile of reactivity and stability that is crucial for its application in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the stability considerations and the primary reactive pathways of this versatile compound, with a focus on palladium-catalyzed cross-coupling reactions. Detailed mechanistic insights, validated experimental protocols for key transformations, and expert commentary are provided to enable researchers to effectively utilize this reagent in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The pyridin-2(1H)-one scaffold is a privileged structure in drug discovery, appearing in numerous biologically active compounds. The introduction of a bromine atom at the 4-position provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Furthermore, the N-cyclopropyl group can influence the molecule's conformation, metabolic stability, and binding interactions with biological targets. The confluence of these features makes this compound a valuable starting material for the synthesis of novel chemical entities with potential therapeutic applications. Understanding its stability and reactivity is paramount to its successful implementation in multi-step synthetic campaigns.

Stability Profile and Handling

General Stability and Storage

This compound is a solid that is generally stable under standard laboratory conditions. Safety Data Sheets (SDS) from multiple suppliers consistently recommend storing the compound in a dry, cool, and well-ventilated place. For long-term storage, refrigeration at -20°C is advised to minimize potential degradation. The compound should be kept in a tightly sealed container to prevent moisture absorption and potential hydrolysis.

Incompatible Materials and Conditions

As with many bromo-aromatic compounds, this compound should be stored away from strong oxidizing agents. Exposure to high temperatures and direct sunlight should also be avoided to prevent decomposition. While generally stable to a range of reaction conditions, prolonged exposure to strong acids or bases at elevated temperatures may lead to degradation of the pyridinone ring or cleavage of the N-cyclopropyl group.

Thermal Stability

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from the reactivity of the C-Br bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for the construction of complex molecular frameworks.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[1][2] This reaction is particularly valuable for creating biaryl and heteroaryl-aryl structures.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. The palladium(0) species, generated in situ from a palladium(II) precatalyst, is the active catalyst. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. The base is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex that participates in transmetalation. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: A Validated Approach

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of a bromo-heterocycle, which can be adapted for this compound.

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).

-

Catalyst and Ligand Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.1 equiv.).

-

Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Reaction Execution: Heat the reaction mixture to 80-120°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Quantitative Data Summary (Representative for similar systems):

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | 100 | 75-95 |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 70-90 |

Logical Relationship Diagram: Suzuki-Miyaura Catalytic Cycle

graph Suzuki_Miyaura_Cycle { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Oxidative Addition"]; "Ar-Pd(II)(X)L2" [fillcolor="#FBBC05", fontcolor="#202124", label="R-Pd(II)(Br)L2"]; "Transmetalation" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-Pd(II)-Ar'L2" [fillcolor="#FBBC05", fontcolor="#202124", label="R-Pd(II)-R'L2"]; "Reductive_Elimination" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Reductive Elimination"]; "Ar-Ar'" [shape=cds, fillcolor="#FFFFFF", fontcolor="#202124", label="Coupled Product"]; "Boronic_Acid_Activation" [shape=box, style=dashed, label="R'B(OH)2 + Base -> [R'B(OH)3]-"];

"Pd(0)L2" -> "Oxidative_Addition" [label=" + R-Br"]; "Oxidative_Addition" -> "Ar-Pd(II)(X)L2"; "Ar-Pd(II)(X)L2" -> "Transmetalation"; "Boronic_Acid_Activation" -> "Transmetalation"; "Transmetalation" -> "Ar-Pd(II)-Ar'L2"; "Ar-Pd(II)-Ar'L2" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Pd(0)L2"; "Reductive_Elimination" -> "Ar-Ar'"; }

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[3][4] This reaction is instrumental in the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices: Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination relies on the judicious selection of the palladium catalyst, ligand, and base.[5][6] The ligand plays a crucial role in promoting both the oxidative addition and the reductive elimination steps. Sterically hindered and electron-rich phosphine ligands are often employed. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.

Experimental Protocol: A Validated Approach

The following is a general protocol for the Buchwald-Hartwig amination of a bromo-heterocycle, adaptable for this compound.

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the amine (1.2-2.0 equiv.), and the base, typically sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.5 equiv.).

-

Catalyst and Ligand Addition: Add the palladium precatalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 equiv.), and a suitable ligand, for example, 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or 2-(dicyclohexylphosphino)biphenyl (JohnPhos) (0.02-0.1 equiv.).

-

Solvent Addition: Under an inert atmosphere, add an anhydrous, degassed solvent like toluene or 1,4-dioxane.

-

Reaction Execution: Heat the mixture to 80-110°C. Monitor the reaction's progress using TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool it to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Quantitative Data Summary (Representative for similar systems):

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 80-98 |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 75-95 |

Logical Relationship Diagram: Buchwald-Hartwig Amination Workflow

Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis and materials science.

Causality Behind Experimental Choices: The Sonogashira coupling traditionally employs a dual catalytic system consisting of a palladium complex and a copper(I) salt. The palladium catalyst activates the aryl halide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile in the transmetalation step. An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the alkyne and to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol: A Validated Approach

The following is a general procedure for the Sonogashira coupling of a bromo-heterocycle, which can be adapted for this compound.

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.01-0.05 equiv.), and the copper(I) cocatalyst (e.g., CuI) (0.02-0.1 equiv.) in an anhydrous solvent such as THF or DMF.

-

Reagent Addition: Add the amine base (e.g., triethylamine) and the terminal alkyne (1.1-1.5 equiv.).

-

Reaction Execution: Stir the reaction mixture at room temperature or heat gently (e.g., to 40-60°C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition the residue between an organic solvent and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Quantitative Data Summary (Representative for similar systems):

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | 70-95 |

| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 60 | 65-90 |

Conclusion

This compound is a stable and highly versatile building block for organic synthesis. Its reactivity is dominated by the C-Br bond, which readily undergoes a variety of palladium-catalyzed cross-coupling reactions. This guide has provided a detailed overview of its stability, handling, and key transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The provided mechanistic insights and experimental protocols, based on established methodologies for similar systems, offer a solid foundation for researchers to confidently and effectively utilize this valuable compound in their synthetic programs. As with any chemical reaction, optimization of the specific conditions for each substrate combination is recommended to achieve the best results.

References

Unlocking Therapeutic Potential: A Technical Guide to the Putative Mechanisms of Action of 4-Bromo-1-cyclopropylpyridin-2(1H)-one Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide exploring the potential mechanisms of action for the emerging class of compounds: 4-Bromo-1-cyclopropylpyridin-2(1H)-one derivatives. As a Senior Application Scientist, the following content is synthesized from an analysis of the core scaffold's constituent chemical features and the established biological activities of structurally related molecules. This guide is designed to provide a robust theoretical framework and actionable experimental pathways to elucidate the therapeutic promise of this compound family.

Introduction to the this compound Scaffold

The this compound scaffold represents a compelling starting point for medicinal chemistry campaigns. It combines the structural rigidity and unique electronic properties of a cyclopropyl group with the versatile chemistry of a substituted pyridinone core. The presence of a bromine atom at the 4-position offers a handle for further chemical modification and may contribute to specific interactions with biological targets. An analysis of existing literature on related heterocyclic compounds suggests that derivatives of this scaffold are likely to exhibit activity in key areas of therapeutic interest, most notably in oncology and infectious disease.

Primary Mechanistic Hypothesis: Kinase Inhibition

A substantial body of evidence points towards kinase inhibition as a highly probable mechanism of action for derivatives of the this compound scaffold. Numerous studies have demonstrated that the pyridine and pyridinone cores are privileged structures in the design of kinase inhibitors.[1] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

It is hypothesized that these derivatives act as ATP-competitive inhibitors, occupying the ATP-binding pocket of specific kinases and thereby preventing the phosphorylation of downstream substrates. This disruption of signaling cascades can lead to the inhibition of cell proliferation, induction of apoptosis, and other anti-cancer effects.

Potential Kinase Targets

Based on the activities of structurally analogous compounds, several kinase families are proposed as high-priority targets for investigation:

-

Tyrosine Kinases: The pyridinone moiety is a common feature in inhibitors of tyrosine kinases such as c-Src, PI3K, and mTOR.[1] Inhibition of the PI3K/mTOR pathway is a particularly attractive anti-cancer strategy, as this pathway is frequently hyperactivated in tumors.

-

Serine/Threonine Kinases: Related heterocyclic compounds have shown inhibitory activity against serine/threonine kinases like Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1).[2][3] These kinases are involved in cell proliferation, survival, and drug resistance.

The following diagram illustrates the potential interruption of a generic kinase signaling pathway by a this compound derivative.

Experimental Validation of Kinase Inhibition

To validate this hypothesis, a systematic, multi-tiered experimental approach is recommended. The following workflow provides a clear path from broad screening to specific target identification.

-

Preparation of Reagents:

-

Prepare a serial dilution of the this compound derivative in a suitable buffer (e.g., containing 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a solution of the target kinase and its specific substrate in the reaction buffer.

-

Prepare an ATP solution at a concentration relevant to the Kₘ of the kinase.

-

-

Kinase Reaction:

-

In a 96-well plate, add the kinase, substrate, and the compound derivative at various concentrations.

-

Initiate the reaction by adding the ATP solution.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus, to the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Plot the inhibition data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

| Parameter | Description | Example Value |

| Kinase Concentration | Final concentration of the target kinase in the assay well. | 1-10 nM |

| Substrate Concentration | Final concentration of the kinase-specific substrate. | 0.2 µg/µL |

| ATP Concentration | Final concentration of ATP, typically at or near the Kₘ. | 10-50 µM |

| Compound Concentrations | Range of concentrations for the test derivative. | 0.1 nM to 100 µM |

Secondary Mechanistic Hypothesis: Urease Inhibition

An alternative or potentially complementary mechanism of action for this class of compounds is the inhibition of the enzyme urease. Pyridin-2(1H)-one derivatives have been identified as effective urease inhibitors.[4][5] Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, making its inhibition a viable strategy for treating infections.

The proposed mechanism involves the coordination of the pyridinone oxygen and/or the nitrogen atom to the nickel ions in the active site of urease, thereby blocking its catalytic activity.

Experimental Validation of Urease Inhibition

The following protocol outlines a standard method for assessing the urease inhibitory activity of the compound derivatives.

-

Preparation of Reagents:

-

Prepare a solution of Jack bean urease in phosphate buffer (pH 7.0).

-

Prepare a urea solution as the substrate.

-

Prepare phenol-nitroprusside and alkaline hypochlorite solutions for colorimetric detection.

-

Prepare serial dilutions of the this compound derivative. Thiourea can be used as a positive control.

-

-

Enzymatic Reaction:

-

Pre-incubate the urease solution with the compound derivative at various concentrations for 30 minutes at 37°C.

-

Initiate the reaction by adding the urea solution.

-

Incubate for 15 minutes at 37°C.

-

-

Ammonia Detection:

-

Stop the reaction and initiate color development by adding the phenol-nitroprusside and alkaline hypochlorite reagents.

-

Incubate for 30 minutes at room temperature for the color to develop.

-

-

Data Analysis:

-

Measure the absorbance at 625 nm. The absorbance is proportional to the amount of ammonia produced.

-

Calculate the percentage of urease inhibition and determine the IC₅₀ value as described in the kinase assay protocol.

-

| Parameter | Description | Example Value |

| Urease Concentration | Final concentration of urease in the assay. | 25 U/mL |

| Urea Concentration | Final concentration of the substrate. | 100 mM |

| Compound Concentrations | Range of concentrations for the test derivative. | 1 µM to 500 µM |

| Positive Control | A known urease inhibitor. | Thiourea (IC₅₀ ~22 µM) |

Conclusion and Future Directions

The this compound scaffold holds significant potential for the development of novel therapeutic agents. The evidence strongly suggests that kinase inhibition is a primary mechanism of action, offering a clear path for investigation in the context of oncology. Concurrently, the potential for urease inhibition should not be overlooked and warrants exploration, particularly for anti-bacterial applications.

The experimental workflows and protocols provided in this guide offer a robust framework for elucidating the precise molecular targets and mechanisms of action of this promising class of compounds. A thorough investigation, guided by the principles of structure-activity relationship studies, will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives, ultimately paving the way for their clinical development.

References

The Brominated Pyridinone Core: From Marine Origins to Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Allure of Halogenated Heterocycles

The quest for novel therapeutic agents is a perpetual endeavor in the scientific community. Within the vast expanse of chemical scaffolds, halogenated heterocycles have consistently emerged as privileged structures, offering unique physicochemical properties that are highly advantageous in drug design. The incorporation of a halogen, such as bromine, into a heterocyclic ring system can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Among these, the brominated pyridinone core stands out as a particularly compelling motif, with a rich history rooted in the depths of the ocean and a promising future in the landscape of modern medicine. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of brominated pyridinones, alongside their burgeoning applications in drug development.

Part 1: A Tale of Two Discoveries: Natural Origins and Synthetic Innovation

The story of brominated pyridinones is a fascinating intersection of natural product chemistry and synthetic organic chemistry. Their journey from marine curiosities to valuable pharmaceutical building blocks is a testament to the synergy between these two disciplines.

The Marine Genesis: Sponges as Nature's Chemists

The discovery of bioactive compounds from marine sources dates back to the mid-20th century, with the pioneering work on nucleosides from the Caribbean sponge Tectitethya crypta (formerly Cryptotheca crypta) heralding a new era in drug discovery.[1] Marine sponges, particularly those of the order Verongida, are prolific producers of a diverse array of secondary metabolites, many of which are halogenated.[2] These organisms have evolved complex biosynthetic pathways to generate compounds that serve as chemical defenses against predation and microbial fouling.

The Verongida sponges, such as those from the genus Aplysina (formerly Verongia), are renowned for their production of brominated tyrosine-derived alkaloids.[2] While not pyridinones themselves, the discovery of these brominated natural products spurred significant interest in the biological activities of organobromine compounds and paved the way for the eventual isolation of brominated pyridinone-like structures from marine organisms. The intricate chemical structures synthesized by these seemingly simple organisms continue to inspire the design of novel synthetic molecules with therapeutic potential.[3][4]

The Rise of Synthetic Chemistry: Building the Pyridinone Core

Parallel to the exploration of marine natural products, synthetic chemists have long been fascinated by the pyridinone scaffold. The 2-pyridinone ring, in particular, is a versatile heterocycle found in numerous natural products and FDA-approved drugs.[5][6] Its ability to act as both a hydrogen bond donor and acceptor makes it an ideal pharmacophore for interacting with biological targets.[5]

The synthesis of the 2-pyridinone core has a rich history, with classical methods such as the Guareschi-Thorpe reaction and various condensation strategies being developed over the decades.[7] These foundational methods laid the groundwork for the creation of a diverse library of substituted pyridinones. The subsequent development of efficient and regioselective bromination techniques allowed for the targeted synthesis of specific brominated pyridinone isomers, unlocking their full potential as tools for medicinal chemistry. A historical overview of pyridinone synthesis reveals a continuous evolution of methodologies, from classical condensation reactions to modern transition-metal-catalyzed cross-coupling reactions.[7][8]

Part 2: The Synthetic Toolkit: Crafting Brominated Pyridinones

The ability to synthesize brominated pyridinones with precision is paramount for their application in drug discovery. This section details key synthetic protocols and the underlying mechanistic principles.

Electrophilic Bromination of the 2-Pyridone Ring

The direct bromination of a pre-formed 2-pyridinone ring is a common and effective strategy. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich pyridinone ring attacks a source of electrophilic bromine.

The mechanism involves the attack of the π-electrons of the pyridinone ring on an electrophilic bromine species (e.g., Br₂ activated by a Lewis acid, or N-bromosuccinimide). This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. Subsequent deprotonation by a weak base regenerates the aromatic ring, yielding the brominated pyridinone. The regioselectivity of the bromination is influenced by the electronic properties of the pyridinone ring and the reaction conditions.

Caption: Electrophilic bromination of 2-pyridinone.

Experimental Protocols

This protocol describes the direct bromination of 2-pyridinone using bromine in glacial acetic acid.

Materials:

-

2(1H)-Pyridinone

-

Bromine

-

Glacial Acetic Acid

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2(1H)-pyridinone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.1 eq) in glacial acetic acid to the cooled solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the red-orange color of bromine disappears.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 3-bromo-2-pyridinone.

This protocol outlines a method for the dibromination of 2-pyridinone.

Materials:

-

2(1H)-Pyridinone

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 2(1H)-pyridinone (1.0 eq) in acetonitrile, add N-bromosuccinimide (2.2 eq) in one portion.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent in vacuo to obtain the crude 3,5-dibromo-2-pyridinone.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified product.

This protocol details the synthesis of a brominated pyridine derivative, which can be a precursor to certain brominated pyridinones.[9]

Materials:

-

2,6-Dibromopyridine

-

Anhydrous diethyl ether

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous N,N-Dimethylformamide (DMF)

-

6N Hydrochloric acid

-

Pentane

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 2,6-dibromopyridine (1.0 eq) in anhydrous diethyl ether in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).[9]

-

Cool the suspension to -78 °C using a dry ice/acetone bath.[9]

-

Slowly add n-butyllithium (1.0 eq) dropwise over 1.5 hours, maintaining the temperature at -78 °C.[9]

-

After stirring for 5 minutes, slowly add a solution of anhydrous DMF (1.1 eq) in anhydrous diethyl ether dropwise over one hour.[9]

-

Stir the reaction at -78 °C for an additional 1.5 hours.[9]

-

Allow the mixture to warm to -25 °C and then add 6N hydrochloric acid.[9]

-

Let the mixture warm to room temperature.[9]

-

Separate the aqueous phase and extract it three times with diethyl ether.[9]

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and filter.[9]

-